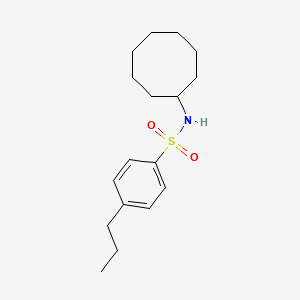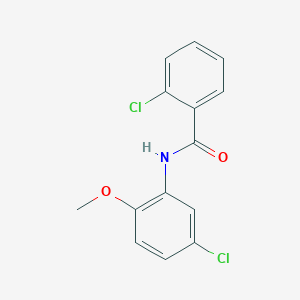
1-(4-Methylbenzyl)-4-(thiophen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE typically involves the reaction of 4-methylbenzyl chloride with piperazine, followed by the introduction of the 2-thienylsulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing the overall production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The exact mechanism of action of 1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERIDINE: A similar compound with a piperidine ring instead of a piperazine ring.
1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)MORPHOLINE: A compound with a morpholine ring instead of a piperazine ring.
Uniqueness
1-(4-METHYLBENZYL)-4-(2-THIENYLSULFONYL)PIPERAZINE is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its piperazine ring, combined with the 4-methylbenzyl and 2-thienylsulfonyl groups, makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C16H20N2O2S2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C16H20N2O2S2/c1-14-4-6-15(7-5-14)13-17-8-10-18(11-9-17)22(19,20)16-3-2-12-21-16/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
PPUMQRTXVURFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969514.png)
![N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B10969522.png)


![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10969543.png)
![2-{5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10969549.png)
![2-Phenyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B10969551.png)
![N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10969558.png)
![N-[3-(acetylamino)phenyl]-6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B10969560.png)

![N-[(2-methoxyphenyl)methyl]-5-methylthiophene-3-carboxamide](/img/structure/B10969568.png)
![2-[(3,4-dichlorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10969575.png)
![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10969576.png)
![1-butyl-3-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]urea](/img/structure/B10969590.png)
